molecular formula C17H13N3O6S2 B13367931 N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B13367931
M. Wt: 419.4 g/mol
InChI Key: OGNYLYNGRCVYBF-DHDCSXOGSA-N
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Description

N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, while the sulfonamide group can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
  • N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-chlorobenzenesulfonamide

Uniqueness

N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the sulfonamide group.

Properties

Molecular Formula

C17H13N3O6S2

Molecular Weight

419.4 g/mol

IUPAC Name

(NE)-N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H13N3O6S2/c1-10-2-5-13(6-3-10)28(25,26)19-17-18-16(22)15(27-17)9-11-8-12(20(23)24)4-7-14(11)21/h2-9,21H,1H3,(H,18,19,22)/b15-9-

InChI Key

OGNYLYNGRCVYBF-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2

Origin of Product

United States

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